molecular formula C9H12N2O2 B6234369 2,4-diethylpyrimidine-5-carboxylic acid CAS No. 1306969-40-3

2,4-diethylpyrimidine-5-carboxylic acid

Cat. No.: B6234369
CAS No.: 1306969-40-3
M. Wt: 180.2
InChI Key:
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Description

2,4-Diethylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethylpyrimidine-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions. The purification of the final product may include recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2,4-Diethylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-diethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is similar in structure but contains hydroxyl groups instead of ethyl groups.

    Uracil-5-carboxylic acid: Another similar compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

2,4-Diethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups may influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

1306969-40-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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